2-Hydroxy-3-(2-methylphenyl)benzaldehyde
CAS No.: 343603-83-8
Cat. No.: VC11713102
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 343603-83-8 |
---|---|
Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | 2-hydroxy-3-(2-methylphenyl)benzaldehyde |
Standard InChI | InChI=1S/C14H12O2/c1-10-5-2-3-7-12(10)13-8-4-6-11(9-15)14(13)16/h2-9,16H,1H3 |
Standard InChI Key | NVWHMKUNDKONSD-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=CC=CC(=C2O)C=O |
Canonical SMILES | CC1=CC=CC=C1C2=CC=CC(=C2O)C=O |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity
2-Hydroxy-3-(2-methylphenyl)benzaldehyde (IUPAC name: 2-hydroxy-3-(2-methylphenyl)benzaldehyde) is a substituted benzaldehyde with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol. Its structure consists of two aromatic rings: a benzaldehyde ring with a hydroxyl (-OH) group at position 2 and a second phenyl ring substituted with a methyl (-CH₃) group at position 2, connected at position 3 of the benzaldehyde core (Figure 1).
Table 1: Key physicochemical properties of 2-hydroxy-3-(2-methylphenyl)benzaldehyde
The compound’s hydroxyl and aldehyde functional groups confer reactivity toward condensation and coordination reactions, while the methyl group enhances lipophilicity .
Synthesis and Structural Modification
Synthetic Routes
While no direct synthesis of 2-hydroxy-3-(2-methylphenyl)benzaldehyde is documented, analogous benzaldehyde derivatives provide plausible methodologies:
Electrophilic Aromatic Substitution
Nitration and formylation reactions are common for introducing substituents to aromatic rings. For example, 2-hydroxy-3,5-dinitrobenzaldehyde is synthesized via nitration of salicylaldehyde using a nitrating mixture (H₂SO₄/HNO₃) . Adapting this approach, 2-methylphenyl groups could be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, though reaction conditions would require optimization to avoid over-substitution .
Condensation Reactions
2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone is prepared by refluxing the aldehyde with thiosemicarbazide in methanol . Similarly, 2-hydroxy-3-(2-methylphenyl)benzaldehyde could react with hydrazides or amines to form Schiff bases, a class of compounds with demonstrated bioactivity .
Chemical Reactivity and Derivatives
Schiff Base Formation
The aldehyde group readily condenses with primary amines to form Schiff bases. For instance, 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde derivatives exhibit antibacterial and anti-inflammatory properties when complexed with 4-aminoantipyrine . By analogy, 2-hydroxy-3-(2-methylphenyl)benzaldehyde could serve as a precursor for bioactive ligands, with the methyl group modulating steric and electronic effects .
Coordination Chemistry
The hydroxyl and aldehyde groups can act as bidentate ligands for metal ions. Azo-Schiff base ligands derived from similar aldehydes show strong coordination with transition metals like Cu(II) and Zn(II), enhancing their antioxidant activity .
Applications in Scientific Research
Pharmaceutical Intermediates
Benzaldehyde derivatives are pivotal in drug discovery. For example, thiosemicarbazones derived from 2-hydroxy-3-methoxybenzaldehyde exhibit antiproliferative activity . The methylphenyl substituent in 2-hydroxy-3-(2-methylphenyl)benzaldehyde could improve membrane permeability, making it a candidate for anticancer or antimicrobial agents.
Analytical Chemistry
Schiff bases of 2-hydroxybenzaldehydes are used in spectrophotometric metal ion detection. The compound’s phenolic oxygen and imine nitrogen could chelate metals like Indium(III), enabling its use in environmental or industrial sample analysis .
Research Findings and Comparative Analysis
Spectral Characterization
While spectral data for 2-hydroxy-3-(2-methylphenyl)benzaldehyde are unavailable, analogs provide reference benchmarks:
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IR Spectroscopy: Hydroxyl stretches (~3200 cm⁻¹), aldehyde C=O (~1725 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
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¹H NMR: Aldehyde proton at δ 9.8–10.4 ppm, hydroxyl proton at δ 11.9 ppm, and methyl protons at δ 2.3–2.5 ppm .
Biological Activity
Azo-Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde show IC₅₀ values of 12–18 μM against bacterial strains, comparable to standard antibiotics . The methylphenyl variant may enhance lipid solubility, potentially improving bioavailability.
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